molecular formula C108H163N27O28 B612445 Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide CAS No. 908844-75-7

Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide

Cat. No.: B612445
CAS No.: 908844-75-7
M. Wt: 2287.64
InChI Key: BHKXASDHGWBINL-ZEHYZEGSSA-N
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Description

Selective galanin GAL2 receptor antagonist (Ki values are 13.1 and 420 nM at GAL2 and GAL1 receptors, respectively). Blocks pronociceptive effects of GAL2 agonists including AR-M1896. Active in vivo.
Selective galanin GAL2 receptor antagonist that blocks the pro-nociceptive effect of GAL2 receptor agonists.

Biological Activity

Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide, often referred to as M871, is a synthetic peptide derived from the galanin family of neuropeptides. This compound has garnered attention due to its selective activity on galanin receptors, particularly GalR2 and GalR3. Understanding the biological activity of M871 involves exploring its pharmacological properties, receptor interactions, and potential therapeutic applications.

Structure and Composition

M871 is characterized by a specific amino acid sequence that includes:

  • Galanin residues : The peptide is based on the galanin structure but modified to enhance receptor selectivity.
  • Key modifications : The inclusion of Glu, His, Pro, Ala, and Leu residues contributes to its unique binding properties and biological activity.

Biological Activity

M871 exhibits distinct biological activities primarily through its interaction with galanin receptors. The following sections detail its receptor selectivity, signaling pathways, and functional implications.

Receptor Interactions

M871 selectively binds to:

  • GalR2 : It acts as an antagonist with a Ki value of approximately 13.1 nM, indicating a strong affinity for this receptor subtype.
  • GalR1 : It shows moderate selectivity, with a Ki value of around 420 nM .

The binding affinity and selectivity are crucial for understanding how M871 can modulate physiological responses mediated by galanin receptors.

Signaling Pathways

Upon binding to GalR2, M871 influences several intracellular signaling pathways:

  • Inhibition of adenylyl cyclase : This action leads to decreased cyclic AMP levels, which can affect various downstream effects in neuronal signaling.
  • Regulation of ion channels : M871 may modulate ion channel activities through G protein-coupled mechanisms, impacting neuronal excitability and neurotransmitter release .

Neurophysiological Effects

Research has shown that M871 can modulate seizure activity in experimental models. In studies where galanin was overexpressed in zebrafish larvae, M871 was found to decrease whole-brain activity, suggesting its potential role in managing excitability in neurological disorders .

Behavioral Studies

In rodent models, M871 has been implicated in influencing anxiety-like behaviors. The selective antagonism of GalR2 may provide insights into therapeutic strategies for anxiety disorders by modulating neuropeptide signaling pathways .

Comparative Analysis of Related Compounds

Compound NameReceptor SelectivityKi Value (nM)Biological Activity
M871 (this compound GalR2 > GalR113.1 (GalR2), 420 (GalR1)Antagonist; modulates seizure activity
Galanin All GalR subtypesVariesAgonist; involved in multiple physiological functions
GALP (Galanin-like peptide) Preferential for GalR2~20Agonist; regulates metabolism and reproduction

Scientific Research Applications

Metabolic Regulation

Galanin peptides are known to influence metabolic processes, particularly in the context of obesity and diabetes. Research indicates that galanin can enhance insulin sensitivity and glucose metabolism. For instance, studies have demonstrated that galanin administration improves metabolic profiles in models of non-alcoholic steatohepatitis (NASH), reducing liver inflammation and fibrosis by modulating macrophage activity and activating AMP-activated protein kinase (AMPK) signaling pathways .

Key Findings:

  • Insulin Sensitivity: Galanin enhances insulin signaling pathways, leading to improved glucose uptake in peripheral tissues.
  • Liver Health: In NASH models, galanin administration resulted in decreased serum insulin levels and reduced markers of liver injury, suggesting a protective role against metabolic dysfunction.

Neuroprotection and Pain Modulation

Galanin is implicated in neuroprotective mechanisms and pain modulation. It interacts with specific receptors in the central nervous system to regulate nociceptive processing. Research has shown that galanin can modulate the pain response by influencing the activity of spinal cord neurons involved in pain transmission .

Case Studies:

  • Spinal Cord Injury (SCI): Galanin expression was found to be upregulated following SCI, suggesting its potential role in promoting recovery or mitigating pain post-injury .
  • Nociceptive Processing: Studies indicate that galanin's effects on pain pathways may provide insights into developing new analgesic therapies targeting galanin receptors.

Inflammatory Responses

The role of galanin in inflammation has garnered attention due to its vasoactive properties. Galanin and its analogs have been shown to decrease cutaneous blood flow and inhibit inflammatory edema formation in murine models. This suggests a potential application for galanin peptides in treating inflammatory skin diseases .

Research Insights:

  • Vasomodulatory Effects: Galanin's interaction with vascular receptors indicates its potential as an anti-inflammatory agent, particularly in conditions like dermatitis or other inflammatory skin disorders.
  • Receptor Specificity: The effects are likely mediated through galanin receptor subtypes 2 and 3, highlighting the importance of receptor selectivity in therapeutic applications.

Therapeutic Potential in Disorders

The diverse physiological roles of galanin peptides position them as promising candidates for therapeutic interventions across various disorders:

Disorder TypePotential ApplicationEvidence Base
ObesityAppetite regulation and metabolic controlGalanin's role in appetite modulation via central pathways
DiabetesImproving insulin sensitivityEnhanced glucose metabolism observed in animal models
Neurodegenerative DiseasesNeuroprotection and pain reliefModulation of spinal nociceptive pathways
Inflammatory DiseasesAnti-inflammatory effectsReduction of edema and inflammation in skin models

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C108H163N27O28/c1-53(2)38-71(125-98(153)74(41-56(7)8)126-100(155)76(43-63-28-30-66(138)31-29-63)121-85(140)49-114-90(145)59(12)118-102(157)79(51-136)130-101(156)77(46-84(110)139)127-99(154)75(42-57(9)10)128-105(160)88(62(15)137)131-93(148)68(109)44-64-47-113-69-23-17-16-22-67(64)69)94(149)115-50-86(141)132-34-18-24-80(132)104(159)122-70(32-33-87(142)143)95(150)129-78(45-65-48-112-52-116-65)106(161)134-36-20-26-82(134)108(163)135-37-21-27-83(135)107(162)133-35-19-25-81(133)103(158)120-61(14)92(147)124-73(40-55(5)6)97(152)119-60(13)91(146)123-72(39-54(3)4)96(151)117-58(11)89(111)144/h16-17,22-23,28-31,47-48,52-62,68,70-83,88,113,136-138H,18-21,24-27,32-46,49-51,109H2,1-15H3,(H2,110,139)(H2,111,144)(H,112,116)(H,114,145)(H,115,149)(H,117,151)(H,118,157)(H,119,152)(H,120,158)(H,121,140)(H,122,159)(H,123,146)(H,124,147)(H,125,153)(H,126,155)(H,127,154)(H,128,160)(H,129,150)(H,130,156)(H,131,148)(H,142,143)/t58-,59-,60-,61-,62+,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKXASDHGWBINL-ZEHYZEGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C108H163N27O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2287.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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